N-(oxan-4-yl)oxolane-3-carboxamide
Description
N-(Oxan-4-yl)oxolane-3-carboxamide is a bicyclic carboxamide derivative featuring two oxygen-containing heterocycles: oxane (tetrahydropyran) and oxolane (tetrahydrofuran). The compound is characterized by a carboxamide linkage (-CONH-) bridging the oxolane-3-carbonyl group and the oxan-4-amine moiety.
Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
N-(oxan-4-yl)oxolane-3-carboxamide |
InChI |
InChI=1S/C10H17NO3/c12-10(8-1-4-14-7-8)11-9-2-5-13-6-3-9/h8-9H,1-7H2,(H,11,12) |
InChI Key |
YGJULSFSGUPQPO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC(=O)C2CCOC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxan-4-yl)oxolane-3-carboxamide typically involves the reaction of oxane derivatives with oxolane-3-carboxylic acid derivatives under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the oxane and oxolane rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(oxan-4-yl)oxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
N-(oxan-4-yl)oxolane-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(oxan-4-yl)oxolane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Heterocyclic Carboxamide Families
The provided evidence highlights two key classes of carboxamides for comparison:
- Chromene-3-carboxamides (e.g., compound 12 in ): Feature a 2-oxo-2H-chromene scaffold linked to a sulfamoylphenyl group.
- Quinoline-3-carboxamides (e.g., compound 47 in ): Incorporate a 4-oxo-1,4-dihydroquinoline core with adamantyl and alkyl substituents.
Key Structural Differences:
Analogous Syntheses from Evidence:
- Chromene-3-carboxamide (12) : Synthesized via condensation of 3-carboxycoumarin derivatives with sulfamoylphenylamines in acetic acid/sodium acetate .
- Quinoline-3-carboxamide (47): Prepared through multi-step routes involving cyclization of malonate intermediates and subsequent alkylation/adamantylation .
Physicochemical Properties
Hypothetical Properties of N-(Oxan-4-yl)oxolane-3-carboxamide:
- Solubility : Moderate polarity due to oxygen-rich bicyclic system; likely soluble in polar aprotic solvents (e.g., DMSO).
- Stability : Susceptible to hydrolysis under acidic/basic conditions due to the carboxamide bond.
Experimental Data for Analogues:
Critical Analysis of Limitations
- Data Gaps : Direct experimental data for N-(Oxan-4-yl)oxolane-3-carboxamide are absent in the evidence, necessitating extrapolation from analogs.
- Structural Complexity: The bicyclic system may introduce steric hindrance, reducing reactivity compared to planar chromene/quinoline derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
